Technical Guide: Scalable Synthesis of Diethyl 1H-indazole-3,5-dicarboxylate
Technical Guide: Scalable Synthesis of Diethyl 1H-indazole-3,5-dicarboxylate
Executive Summary
Target Molecule: Diethyl 1H-indazole-3,5-dicarboxylate CAS: 2891597-86-5 (Analogous) Core Application: Kinase inhibitor scaffolds (e.g., AKT, SGK1), bioisosteres for indole-3-carboxylates.
This technical guide outlines a robust, scalable synthesis pathway for Diethyl 1H-indazole-3,5-dicarboxylate . While various routes to the indazole core exist (e.g., hydrazine condensation, dipolar cycloaddition), the modified Isatin/Sandmeyer route is selected here as the primary methodology. This pathway offers superior regiocontrol for 3-substituted indazoles compared to direct diazotization of o-toluidines and allows for late-stage functionalization of the 5-position via palladium-catalyzed carbonylation.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed to ensure regiochemical integrity at the C3 and C5 positions.
Strategic Disconnection
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C5-Ester Formation: The C5-ethyl ester is best introduced late-stage via Palladium-catalyzed carbonylation of a C5-bromide. This avoids the solubility issues often associated with dicarboxylic acids in early steps and utilizes the cost-effective precursor 5-bromoisatin.
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Indazole Core Construction: The C3-carboxylate moiety is intrinsic to the Isatin ring-opening/re-cyclization sequence.
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Starting Material: 5-Bromoisatin is the optimal starting material due to its commercial availability, low cost, and stability compared to 5-carboxyisatin.
Reaction Pathway Overview
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Step 1: Alkaline hydrolysis of 5-bromoisatin to 2-amino-5-bromophenylglyoxylic acid.
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Step 2: Diazotization and reduction to the hydrazine intermediate.[1]
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Step 3: Acid-mediated cyclization to 5-bromo-1H-indazole-3-carboxylic acid.
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Step 4: Fischer esterification to protect the C3-acid.
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Step 5: Pd-catalyzed carbonylation to install the C5-ester.
Part 2: Detailed Synthesis Protocols
Stage 1: Formation of the Indazole Core
Objective: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid.
1.1 Ring Opening & Diazotization
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Reagents: 5-Bromoisatin, NaOH (aq), NaNO₂, HCl, SnCl₂·2H₂O.
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Mechanism: Base-mediated lactam hydrolysis followed by formation of the diazonium salt.[1]
Protocol:
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Suspend 5-Bromoisatin (1.0 eq) in water. Add NaOH (1.1 eq) and warm to 50°C until a clear deep orange/red solution forms (formation of sodium 2-amino-5-bromophenylglyoxylate).
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Cool the solution to 0°C.
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Add a solution of NaNO₂ (1.05 eq) in water dropwise, maintaining temperature <5°C.
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Critical Step: Pour this alkaline diazo-precursor solution slowly into a vigorously stirred mixture of concentrated HCl and crushed ice. This "inverse addition" prevents diazo-coupling side reactions. The diazonium salt may precipitate; keep the suspension at 0°C for 20 minutes.
1.2 Reduction & Cyclization
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Mechanism: Reduction of the diazonium species to the hydrazine, which spontaneously cyclizes onto the alpha-keto acid carbonyl under acidic conditions.
Protocol:
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Prepare a solution of SnCl₂·2H₂O (2.2 eq) in concentrated HCl. Cool to <0°C.
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Add the stannous chloride solution to the diazonium suspension dropwise.
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Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 4 hours.
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The hydrazine intermediate cyclizes to form the indazole core.[1]
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Workup: Filter the resulting solid. Wash copiously with water to remove tin salts. Recrystallize from acetic acid or ethanol/water to yield 5-Bromo-1H-indazole-3-carboxylic acid .
Stage 2: Functionalization
2.1 C3-Esterification
Objective: Synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate.
Protocol:
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Dissolve 5-Bromo-1H-indazole-3-carboxylic acid in absolute Ethanol (0.5 M concentration).
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Add catalytic H₂SO₄ (0.5 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.
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Reflux for 6–12 hours. Monitor by TLC (Ethyl Acetate/Hexane).
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Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[2][3] Dry over MgSO₄ and concentrate to yield the mono-ester.
2.2 C5-Carbonylation (Heck Carbonylation)
Objective: Conversion of C5-Br to C5-COOEt to yield Diethyl 1H-indazole-3,5-dicarboxylate .
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Rationale: This step is superior to starting with aminoterephthalates because it avoids regioselectivity issues during the ring closure.
Protocol:
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Reactor: High-pressure stainless steel autoclave or heavy-walled glass pressure vessel.
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Reagents:
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Substrate: Ethyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq).
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Catalyst: Pd(OAc)₂ (2–5 mol%).
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Ligand: dppp (1,3-Bis(diphenylphosphino)propane) or Xantphos (5–7 mol%).
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Base: Triethylamine (Et₃N) (2.0 eq).
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Solvent: Ethanol (anhydrous).
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Gas: Carbon Monoxide (CO) .
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Procedure:
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Charge the vessel with substrate, catalyst, ligand, base, and ethanol under Argon.
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Purge with CO (3 cycles).
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Pressurize to 5–10 bar (atm) with CO.
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Heat to 100°C for 12–24 hours.
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Workup: Cool to RT. Vent CO carefully (fume hood!). Filter through Celite to remove Pd black. Concentrate the filtrate.
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Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) to isolate Diethyl 1H-indazole-3,5-dicarboxylate .
Part 3: Analytical Data Summary
| Parameter | Specification (Expected) | Notes |
| Appearance | Off-white to pale yellow solid | Indazoles often yellow upon oxidation/light exposure. |
| ¹H NMR (DMSO-d₆) | δ 13.8 (s, 1H, NH), 8.7 (s, 1H, H-4), 8.0 (d, 1H, H-6), 7.7 (d, 1H, H-7), 4.4 (q, 4H, CH₂), 1.4 (t, 6H, CH₃) | Diagnostic H-4 singlet appears downfield due to deshielding by C3/C5 carbonyls. |
| MS (ESI) | [M+H]⁺ = 263.1 | Consistent with C₁₃H₁₄N₂O₄. |
| Rf Value | ~0.4 (Hexane:EtOAc 2:1) | More polar than the mono-ester precursor. |
Part 4: Pathway Visualization
The following diagram illustrates the critical flow from the isatin precursor to the final dicarboxylate.
Figure 1: Step-wise synthesis pathway from 5-Bromoisatin to Diethyl 1H-indazole-3,5-dicarboxylate.
Part 5: Troubleshooting & Critical Control Points
Diazotization Safety & Yield[1][4]
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Risk: Formation of diazo-tars or explosion if temperature exceeds 5°C.
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Control: Ensure internal temperature monitoring. Use "inverse addition" (adding the diazo precursor to the acid) to prevent coupling with unreacted amine.
Tin Removal
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Issue: Residual tin (Sn) from the reduction step can poison the Palladium catalyst in the final carbonylation step.
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Solution: During the workup of Stage 1, wash the crude acid with dilute HCl followed by extensive water washes. If necessary, chelate with EDTA during recrystallization.
Carbonylation Pressure
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Optimization: If conversion is low at 5 bar CO, increase to 10–15 bar. Ensure the ethanol is anhydrous; water competes to form the carboxylic acid (which will esterify, but slower) or kill the active Pd species.
References
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Lubell, W. D., et al. (2006). "Solid-Phase Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives." The Journal of Organic Chemistry, 71(21), 8166-8172. [Link]
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Snyder, H. R., et al. (1952). "The Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society, 74(8), 2009–2012. [Link]
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Organic Syntheses. (2012). "Synthesis of 1H-Indazole-3-Carboxylic Acid, Ethyl Ester." Org.[3] Synth. 89, 131. [Link]
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Colleluori, E., et al. (2020). "Palladium-Catalyzed Carbonylation of Aryl Bromides." Catalysts, 10(4), 437. (General reference for Protocol 2.2). [Link][4]
Sources
- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
